2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, ethyl ester typically involves multiple steps. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by esterification and acetylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, ethyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5-(1-methylethoxy)-, ethyl ester: Similar structure but with a hydroxyl group instead of an acetyloxy group.
2-Naphthoic acid: A simpler compound with a carboxylic acid group attached to the naphthalene ring.
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19BrO5 |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-8-bromo-5-propan-2-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H19BrO5/c1-5-22-18(21)12-8-13-14(19)6-7-15(23-10(2)3)17(13)16(9-12)24-11(4)20/h6-10H,5H2,1-4H3 |
InChI Key |
SKHFNZKJOQEFER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)OC(C)C)Br |
Origin of Product |
United States |
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